Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of an ethyl ester group, a piperidine ring, and an acetyloxybenzoyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives with 4-(acetyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine core, which is a common motif in many pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The acetyloxybenzoyl moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Ethyl piperidine-4-carboxylate: Shares the piperidine core but lacks the acetyloxybenzoyl group.
4-(Acetyloxy)benzoyl chloride: Contains the acetyloxybenzoyl moiety but lacks the piperidine ring.
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness: Ethyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate is unique due to the combination of the piperidine ring and the acetyloxybenzoyl moiety, which imparts specific chemical and biological properties. This combination is not commonly found in other piperidine derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H21NO5 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 1-(4-acetyloxybenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-3-22-17(21)14-8-10-18(11-9-14)16(20)13-4-6-15(7-5-13)23-12(2)19/h4-7,14H,3,8-11H2,1-2H3 |
InChI Key |
IZEWOJPYHYXHCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
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